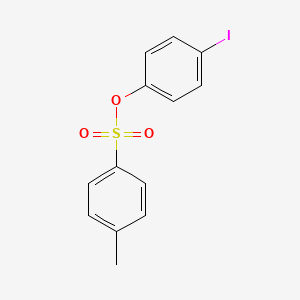

(4-Iodophenyl) 4-methylbenzenesulfonate

Descripción general

Descripción

“(4-Iodophenyl) 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H11IO3S . It has a molecular weight of 374.19 g/mol .

Synthesis Analysis

The synthesis of a similar compound, “3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)”, was reported in a study . The compound was synthesized in three steps starting from commercially available resorcinol with an overall yield of 65% . The structures of the products were determined by 1H and 13C NMR, HRMS, and IR .Molecular Structure Analysis

The molecular structure of “(4-Iodophenyl) 4-methylbenzenesulfonate” can be analyzed using various techniques such as NMR, HRMS, and IR .Chemical Reactions Analysis

Halogenated hydroxyphenyl sulfonate, a group to which “(4-Iodophenyl) 4-methylbenzenesulfonate” belongs, has been considered an important building block for the construction of functionalized molecules . Based on the difference in cleavage reactivity between C-X and C-S, the halogenated phenyl sulfonate can result in highly selective reactions in transition metal-catalyzed processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Iodophenyl) 4-methylbenzenesulfonate” can be estimated using reliable QSPR and ANN .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of derivatives like 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) involves multi-step procedures yielding products whose structures are confirmed through various spectroscopic methods, including NMR and IR (Pan et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition : Compounds like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate have been studied for their inhibitory action on metal corrosion, especially in acidic environments. They demonstrate excellent properties in preventing corrosion, with their effectiveness increasing alongside concentration (Ehsani et al., 2015).

Quantum Chemical Analysis

- Quantum Chemical Insights : Quantum chemical calculations provide deeper insights into the inhibitory mechanisms of such compounds, helping to understand their interaction with metal surfaces and the nature of these inhibitory actions (Ehsani et al., 2016).

Molecular Orbital Studies

- Molecular Orbital Studies : Ab initio quantum chemical methods have been applied to study the molecular structures of similar compounds, with their vibrational frequencies and internal modes analyzed for a comprehensive understanding of their molecular behaviors (Ristova et al., 1999).

Crystallographic Analysis

- Crystal Structure Determination : X-ray diffraction analysis is employed to determine the crystal structures of these compounds, revealing the molecular configurations and bond lengths critical for understanding their chemical properties (Sharutin et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzenesulfonate, suggests that it is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . Similar precautions may apply to “(4-Iodophenyl) 4-methylbenzenesulfonate”.

Mecanismo De Acción

Target of Action

The primary target of (4-Iodophenyl) 4-methylbenzenesulfonate is the surface of certain metals, such as Aluminum 1005 . The compound acts as a corrosion inhibitor, preventing the deterioration of the metal in acidic environments .

Mode of Action

(4-Iodophenyl) 4-methylbenzenesulfonate interacts with the metal surface, forming a protective layer that prevents the corrosive action of the surrounding acidic medium . This interaction is facilitated by the compound’s molecular structure, which allows it to adsorb onto the metal surface .

Biochemical Pathways

This disruption prevents the metal from undergoing oxidation, a key step in the corrosion process .

Pharmacokinetics

The compound’s effectiveness as a corrosion inhibitor suggests that it remains stable and active in acidic environments for a significant period .

Result of Action

The result of (4-Iodophenyl) 4-methylbenzenesulfonate’s action is the prevention of metal corrosion. By inhibiting corrosion, the compound helps to preserve the integrity and extend the lifespan of the metal .

Action Environment

The action of (4-Iodophenyl) 4-methylbenzenesulfonate is influenced by environmental factors such as the acidity of the environment and the presence of other chemical species. The compound exhibits excellent inhibitory properties in sulfuric acid, suggesting that it is particularly effective in highly acidic environments .

Propiedades

IUPAC Name |

(4-iodophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXDGBOZDFYVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306050 | |

| Record name | (4-iodophenyl) 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodophenyl) 4-methylbenzenesulfonate | |

CAS RN |

24962-55-8 | |

| Record name | NSC173913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-iodophenyl) 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carboxaldehyde,2-methoxy-](/img/structure/B3255041.png)

![Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3255045.png)

![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)

![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B3255087.png)

![Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3255088.png)

![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)

![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)

![1-[4-(1h-Imidazol-2-yl)phenyl]ethanone](/img/structure/B3255113.png)

![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)